

# BMS-191011 structure-activity relationship (SAR) studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BMS-191011

Cat. No.: B7909879

[Get Quote](#)

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of **BMS-191011**

## Introduction

**BMS-191011** is a potent and selective opener of the large-conductance  $\text{Ca}^{2+}$ -activated potassium (BKCa or Maxi-K) channels.[1][2] These channels are crucial regulators of neuronal excitability, vascular tone, and neurotransmitter release. By activating BKCa channels, **BMS-191011** facilitates potassium efflux, leading to membrane hyperpolarization and a reduction in cellular excitability. This mechanism of action underlies its demonstrated neuroprotective effects in preclinical models of stroke.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of **BMS-191011**, detailing the impact of structural modifications on its biological activity. The information is intended for researchers, scientists, and drug development professionals working on ion channel modulators and neuroprotective agents.

## Core Structure of BMS-191011

The chemical structure of **BMS-191011**, 3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one, consists of three key moieties: a substituted benzyl group at the N-3 position of the oxadiazolone ring, the central 1,3,4-oxadiazol-2(3H)-one core, and a trifluoromethylphenyl group at the C-5 position. SAR studies have systematically explored modifications of these three regions to elucidate the structural requirements for potent BKCa channel opening activity.

## Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for **BMS-191011** and its analogs. The activity is primarily reported as the concentration required to elicit a half-maximal response (EC<sub>50</sub>) in electrophysiological assays.

Table 1: Modifications of the N-3 Benzyl Group

Compound	R <sup>1</sup>	R <sup>2</sup>	EC <sub>50</sub> (μM)
BMS-191011	5-Cl	2-OH	0.3
Analog 1	H	2-OH	1.5
Analog 2	5-F	2-OH	0.4
Analog 3	5-Br	2-OH	0.5
Analog 4	5-CH <sub>3</sub>	2-OH	1.2
Analog 5	5-Cl	H	>10
Analog 6	5-Cl	3-OH	2.1
Analog 7	5-Cl	4-OH	5.6

Data synthesized from Romine et al., 2007, J Med Chem.

Table 2: Modifications of the C-5 Phenyl Group

Compound	R <sup>3</sup>	EC <sub>50</sub> (μM)
BMS-191011	4-CF <sub>3</sub>	0.3
Analog 8	H	8.5
Analog 9	4-F	1.1
Analog 10	4-Cl	0.9
Analog 11	4-Br	1.0
Analog 12	4-CH <sub>3</sub>	3.2
Analog 13	3-CF <sub>3</sub>	1.8
Analog 14	4-OCF <sub>3</sub>	0.7

Data synthesized from Romine et al., 2007, J Med Chem.

Table 3: Modifications of the Oxadiazolone Core

Compound	Core Modification	EC <sub>50</sub> (μM)
BMS-191011	1,3,4-Oxadiazol-2(3H)-one	0.3
Analog 15	1,2,4-Oxadiazol-5(4H)-one	>10
Analog 16	1,3,4-Thiadiazol-2(3H)-one	5.2
Analog 17	Tetrazol-5-one	>10

Data synthesized from Romine et al., 2007, J Med Chem.

## Experimental Protocols

### Whole-Cell Patch-Clamp Electrophysiology

The primary assay for determining the activity of **BMS-191011** and its analogs is the whole-cell patch-clamp technique.

Cell Preparation:

- HEK293 cells stably expressing the human BKCa channel ( $\alpha$ -subunit) are cultured to 70-80% confluency.
- Cells are detached using a non-enzymatic cell dissociation solution.
- The cell suspension is centrifuged, and the pellet is resuspended in the external buffer solution to a final concentration of  $2\text{--}2.5 \times 10^6$  cells/mL.

#### Solutions:

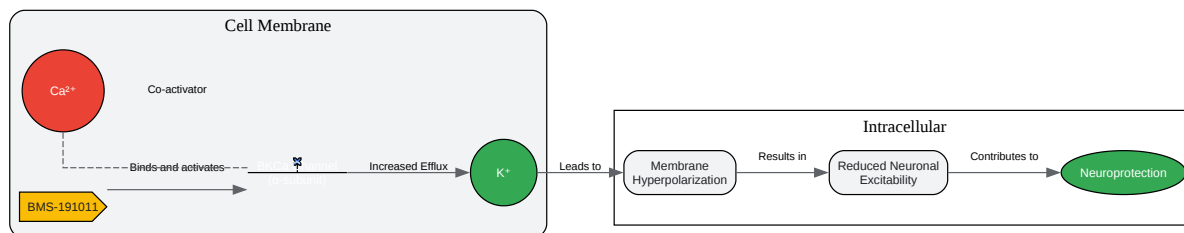
- Internal (Pipette) Solution: Comprises (in mM): 130 KCl, 5 NaCl, 0.4 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.3.
- External (Bath) Solution: Contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl<sub>2</sub>, 2 CaCl<sub>2</sub>, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 25 NaHCO<sub>3</sub>, and 25 glucose, with the pH adjusted to 7.4 and bubbled with 95% O<sub>2</sub>/5% CO<sub>2</sub>.

#### Recording Procedure:

- A glass micropipette with a resistance of 3-7 M $\Omega$  when filled with the internal solution is used.
- A high-resistance "giga-seal" ( $>1$  G $\Omega$ ) is formed between the pipette tip and the cell membrane.
- The cell membrane is ruptured by applying gentle suction to achieve the whole-cell configuration.
- Cells are voltage-clamped at a holding potential of -60 mV.
- Currents are elicited by depolarizing voltage steps.
- Test compounds are applied via a perfusion system, and the potentiation of the outward K<sup>+</sup> current is measured to determine the EC<sub>50</sub> values.

## Visualizations

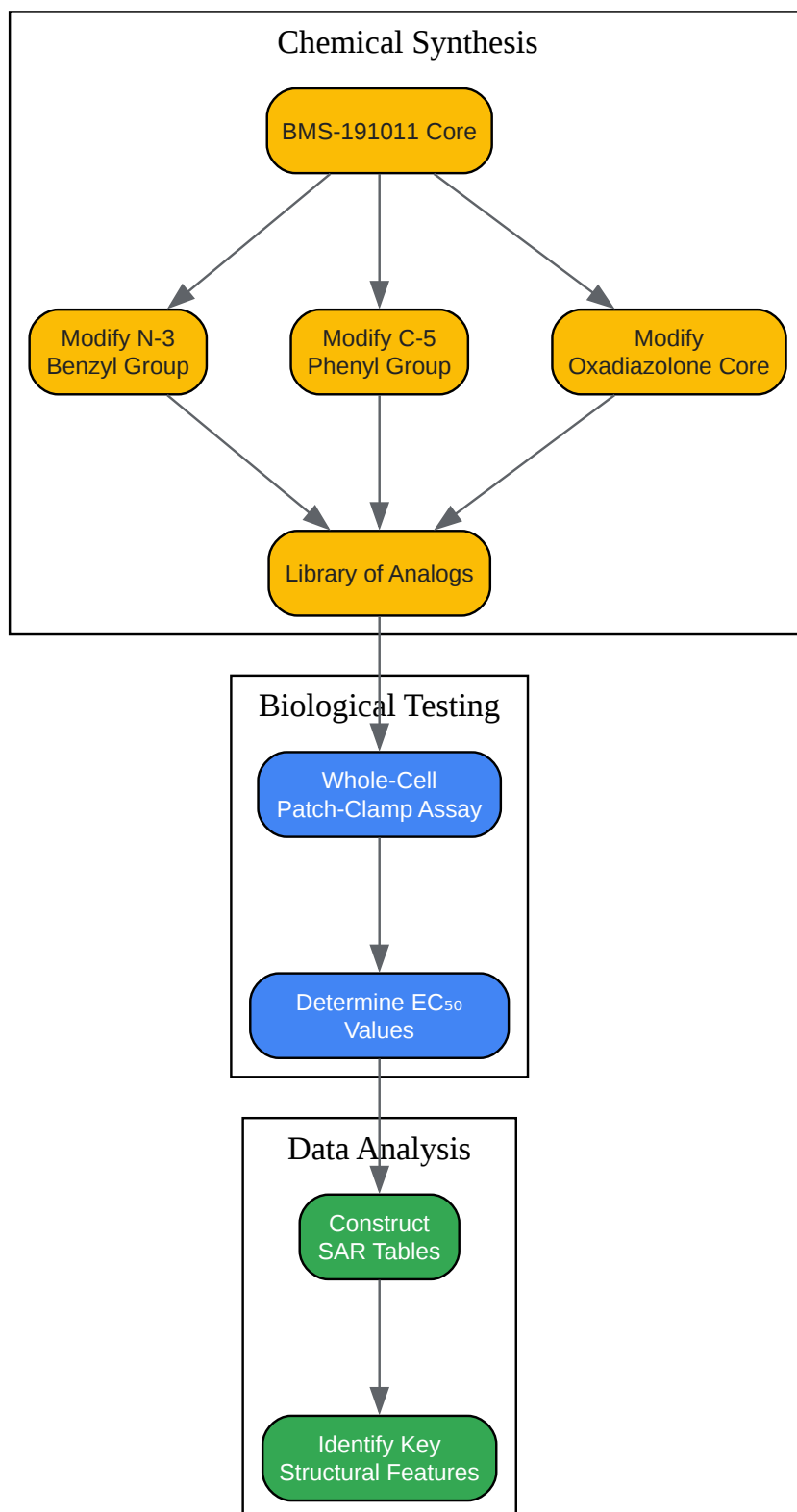
### Signaling Pathway of BMS-191011 Action



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **BMS-191011** leading to neuroprotection.

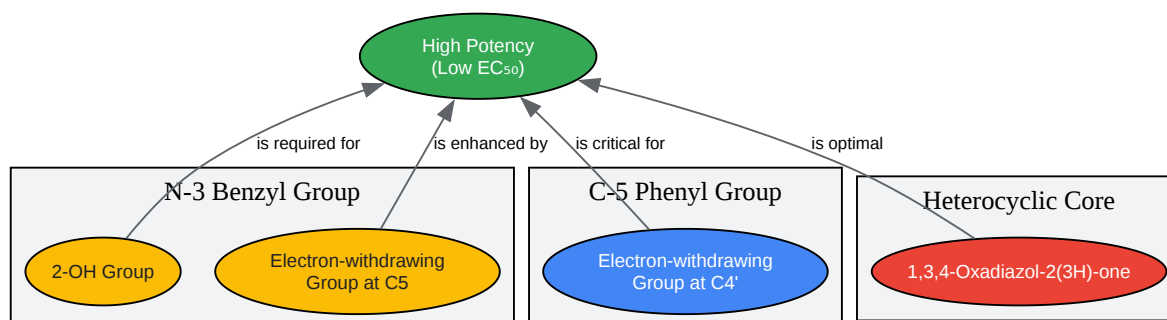
## Experimental Workflow for SAR Studies



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **BMS-191011** SAR studies.

## Logical Relationship of Key Structural Features



[Click to download full resolution via product page](#)

Caption: Key structural features for high potency of **BMS-191011** analogs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Frontiers | Small molecule modulation of the large-conductance calcium-activated potassium channel suppresses salicylate-induced tinnitus in mice [frontiersin.org]
- 4. BMS 191011 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [BMS-191011 structure-activity relationship (SAR) studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7909879#bms-191011-structure-activity-relationship-sar-studies]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)